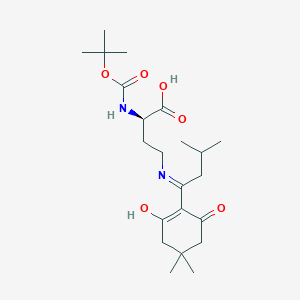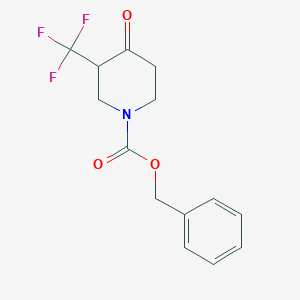![molecular formula C21H27N3O2 B13141180 [3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl- CAS No. 832735-39-4](/img/structure/B13141180.png)
[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is a common motif in coordination chemistry and has been explored for its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyridine core: This can be achieved through a coupling reaction of pyridine derivatives.
Introduction of the piperidine moiety: This step involves the reaction of the bipyridine intermediate with 1-cyclobutylpiperidine under specific conditions to form the desired ether linkage.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the bipyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s bipyridine core makes it useful in coordination chemistry for the synthesis of metal complexes.
Biology: It has potential as a ligand for biological receptors, which could be useful in drug discovery and development.
Medicine: The compound’s unique structure may offer therapeutic potential for various diseases, including neurological disorders.
Industry: It could be used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the piperidine moiety may interact with biological receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
BMS-986176/LX-9211: This compound is a highly selective, CNS-penetrant, potent inhibitor of adapter protein-2 associated kinase 1 (AAK1) and has shown efficacy in rodent neuropathic pain models.
4,4’,4’‘-Tri-tert-Butyl-2,2’6’,2’'-terpyridine: This compound is another bipyridine derivative with applications in coordination chemistry.
Uniqueness
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both metal ions and biological receptors makes it a versatile compound for various applications.
Propiedades
Número CAS |
832735-39-4 |
|---|---|
Fórmula molecular |
C21H27N3O2 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
5-[6-(1-cyclobutylpiperidin-4-yl)oxypyridin-3-yl]-1-ethylpyridin-2-one |
InChI |
InChI=1S/C21H27N3O2/c1-2-23-15-17(7-9-21(23)25)16-6-8-20(22-14-16)26-19-10-12-24(13-11-19)18-4-3-5-18/h6-9,14-15,18-19H,2-5,10-13H2,1H3 |
Clave InChI |
UJPAEBDXXUDTBS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



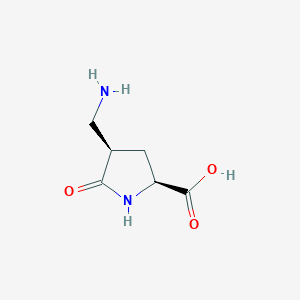
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
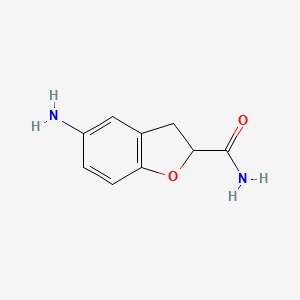
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
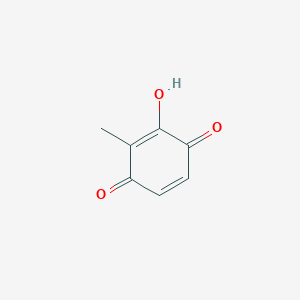
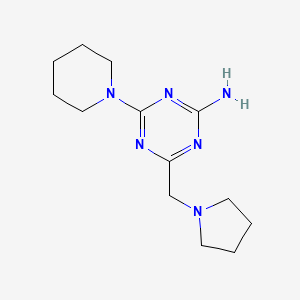
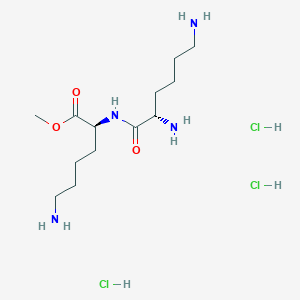
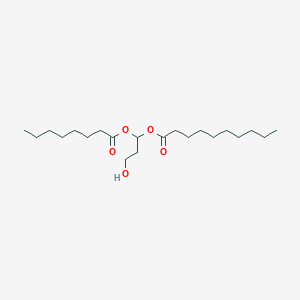
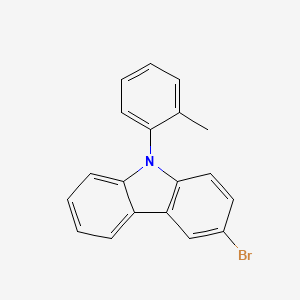
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)
![4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13141168.png)
